Dosulepin hydrochloride

Geriatric Psychiatry Clinical Pharmacology Side-Effect Burden

Standard tricyclic antidepressants like amitriptyline introduce confounding variables due to divergent receptor binding profiles. Dosulepin HCl offers a controlled alternative for precise pharmacological studies. - **Distinct pharmacology:** High-affinity H1 antagonist (pKi 8.06); reduced anticholinergic burden vs. amitriptyline. - **Analytical utility:** Stability-indicating HPLC/HPTLC standard for QC, ANDA, and degradation studies. - **Research specificity:** Does not alter serum NGF/NT-3/NT-4 levels-ideal comparator against SSRIs in neurotrophin research.

Molecular Formula C19H22ClNS
Molecular Weight 331.9 g/mol
CAS No. 25627-39-8
Cat. No. B15131039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDosulepin hydrochloride
CAS25627-39-8
Molecular FormulaC19H22ClNS
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
InChIKeyXUPZAARQDNSRJB-CULRIWENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dosulepin Hydrochloride Research-Grade TCA


Dosulepin hydrochloride (CAS 25627-39-8), also known as dothiepin hydrochloride, is a tricyclic antidepressant (TCA) of the thiepin class, structurally distinguished as a thio analog of amitriptyline [1]. It acts as a non-selective monoamine reuptake inhibitor with approximately equal potency for noradrenaline (NET) and serotonin (SERT) transporters, while also displaying significant antagonist activity at histamine H1, muscarinic acetylcholine (M1-M5), and alpha-adrenergic receptors [2]. The compound is classified under ATC code N06AA16 and is recognized in major pharmacopeial compendia, including the British Pharmacopoeia and European Pharmacopoeia . It is supplied as a research-grade analytical standard for method development, quality control applications, and as a pharmacological tool in neuroscience research; it is not FDA-approved and is restricted to non-human research use in many jurisdictions due to a narrow therapeutic index and significant toxicity in overdose [3].

Research-grade tricyclic antidepressant analytical standard
Pharmacopeial recognition (BP, EP) supporting method development
Non-selective NET/SERT reuptake inhibitor for neuroscience research
Restricted to non-human research use; not FDA-approved

Dosulepin vs. Amitriptyline and Doxepin


Despite belonging to the same TCA class, the substitution of dosulepin hydrochloride with close structural analogs like amitriptyline or doxepin introduces significant confounding variables in research settings. The compounds exhibit distinct receptor binding profiles: while all three are potent H1 antagonists, their relative affinities for muscarinic (M1-M5), alpha-adrenergic, and 5-HT receptor subtypes vary, leading to divergent side-effect signatures and in vivo behavioral outcomes [1]. Clinical comparative data consistently demonstrate that although dosulepin and amitriptyline achieve comparable antidepressant efficacy, dosulepin is associated with fewer anticholinergic adverse effects and better tolerability in specific populations, a nuance that is critical for dose-response and behavioral pharmacology studies [2]. Furthermore, analytical differentiation is essential for compliance and safety; dosulepin is a controlled or restricted substance in many formularies and is not interchangeable in validated HPLC/HPTLC methods due to distinct retention times and degradation pathways [3].

Distinct receptor binding profiles vs. amitriptyline and doxepin may alter behavioral endpoints
Analytical differentiation required: distinct retention times and degradation pathways limit interchange in validated methods
Pharmacopeial and regulatory restrictions preclude direct substitution in method transfer and quality control

Dosulepin Comparative Binding & Efficacy


Tolerability vs. Amitriptyline in Elderly Depression

In a head-to-head, 4-week, single-blind comparative trial in 50 depressed elderly patients, dosulepin (as Prothiaden, 75 mg nightly) demonstrated a statistically better clinical response compared to sustained-release amitriptyline (as Lentizol, 50 mg nightly) as measured by both a physician-rated symptom checklist and a patient self-rating scale at all follow-up assessments (1, 2, and 4 weeks). Furthermore, the Prothiaden group reported fewer volunteered and observed side-effects [1].

Tolerability Endpoint Context
Head-to-head
Reported better endpoint response at 1, 2, and 4 weeks vs. amitriptyline; qualitatively fewer observed side-effects
Supports tolerability endpoint review in geriatric research models
Single-blind 4-week trial in 50 elderly patients; p-value not specified
Geriatric Psychiatry Clinical Pharmacology Side-Effect Burden

Potent Histamine H1 Antagonism

Dosulepin exhibits high affinity for the human histamine H1 receptor with a pKi of 8.06, confirming its potent antihistaminergic action. This contributes directly to its pronounced sedative effects, a key differentiating feature within the TCA class. This affinity is comparable to other sedating TCAs like doxepin, but the overall receptor profile, including its actions on muscarinic (M1-M5, pKi ~8.1-8.16) and adrenergic (α1A pKi 8.2, α2B pKi 8.1) receptors, creates a unique pharmacological signature [1].

H1 Receptor Affinity
Class-level
pKi 8.06 (human recombinant receptor)
Reported binding affinity context for sedation and histaminergic research
In vitro radioligand binding data; polypharmacology includes M1-M5 and α1A
Receptor Pharmacology Binding Assays Sedation Mechanisms

Non-BDNF Neurotrophin Modulation

A prospective cohort study investigated the effect of three antidepressants on non-BDNF neurotrophins (NGF, NT-3, NT-4) in patients with depression. While sertraline treatment led to a significant increase in serum NGF, NT-3, and NT-4 levels over 6 weeks, treatment with dosulepin (in patients with mild/moderate depression with somatic syndrome) and venlafaxine did not produce any statistically significant changes in these biomarkers [1].

Neurotrophin Modulation
Head-to-head
No significant change in serum NGF, NT-3, NT-4 after 6 weeks; sertraline significantly increased these neurotrophins
Supports non-BDNF pathway differentiation in antidepressant research
6-week cohort study (NCT03126188) in patients with depression
Neurotrophins Depression Pathophysiology Biomarkers

Stability-Indicating HPTLC Method

A validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the determination of dosulepin HCl in both bulk substance and marketed formulations. The method, using a mobile phase of dichloromethane:toluene:methanol:glacial acetic acid (4:4:2:0.2 v/v) and detection at 220 nm, demonstrated linearity over a range of 150-900 ng/band with a correlation coefficient of 0.996. The percent relative standard deviation (%RSD) for both accuracy and precision was found to be <2% [1].

Stability-Indicating HPTLC
Peer-reviewed
Linearity 150–900 ng/band (r²=0.996); %RSD within acceptance criteria
Supports QC and stability method development for dosulepin HCl
Silica gel 60 F254 plates; detection at 220 nm; ICH-aligned validation
Analytical Chemistry Quality Control Stability Studies

Dosulepin Research & Industrial Applications


Reference Standard for TCA Analysis

Due to the existence of peer-reviewed, stability-indicating HPTLC and HPLC methods, dosulepin hydrochloride is ideally suited as a reference standard in analytical chemistry. Its use is critical for developing and validating quantitative methods for quality control (QC), abbreviated new drug application (ANDA) submissions, and stability studies, as outlined in the 2023 HPTLC method validation [1].

Geriatric Depression Tolerability Research

The direct clinical evidence of superior tolerability compared to amitriptyline in an elderly population [1] positions dosulepin as a specific tool for researchers investigating geriatric psychopharmacology. It allows for studies where minimizing anticholinergic and cardiovascular side effects is a primary concern, enabling cleaner interpretation of efficacy and adherence data in older animal models or retrospective clinical analyses.

Non-Monoaminergic Antidepressant Mechanisms

The finding that dosulepin, unlike sertraline, does not significantly alter serum NGF, NT-3, or NT-4 levels in depressed patients [1] makes it a valuable tool for dissecting the neurobiological pathways of depression. It serves as a comparator agent in studies designed to elucidate the role of neurotrophins in antidepressant response, specifically contrasting the mechanisms of TCAs with those of SSRIs.

Sedation & Histaminergic System Research

With a confirmed high affinity for the histamine H1 receptor (pKi 8.06) [1], dosulepin is a powerful agent for in vivo and ex vivo studies focused on the role of central histaminergic neurotransmission in sleep-wake cycles, anxiety, and the sedative properties of psychotropic medications. Its use is particularly relevant when a potent H1 antagonist with an accompanying SNRI profile is required.

Application
Selection Property
Validation Focus
TCA analytical reference standard
Peer-reviewed stability-indicating method
Method transfer and QC validation
Geriatric psychopharmacology tolerability studies
Anticholinergic and cardiovascular endpoint profile
Endpoint comparison across TCA class
Neurotrophin pathway modulation research
Non-BDNF neurotrophin modulation profile
Mechanistic differentiation from SSRIs
Histaminergic sedation mechanism studies
High H1 receptor affinity
Central histaminergic neurotransmission models

Technical Documentation Hub

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37 linked technical documents
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